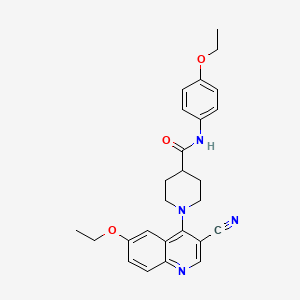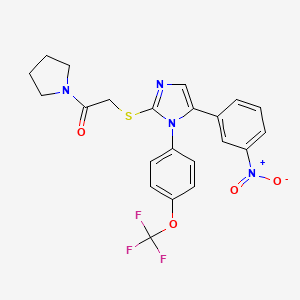
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by its complex structure, which includes a quinoline core, a piperidine ring, and various functional groups such as cyano and ethoxy groups
准备方法
The synthesis of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano precursor.
Ethoxylation: The ethoxy groups can be introduced through an etherification reaction using ethyl iodide and a base such as potassium carbonate.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, an amine, and a ketone.
Coupling Reactions: The final step involves coupling the quinoline core with the piperidine ring and the ethoxyphenyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles such as thiols or amines.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions.
科学研究应用
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs, particularly due to its quinoline core, which is known for its biological activity. It may be investigated for its potential as an anticancer, antimicrobial, or antiviral agent.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated structure and electronic properties.
Biological Studies: The compound can be used as a probe in biological studies to investigate the interactions of quinoline derivatives with biological targets such as enzymes and receptors.
作用机制
The mechanism of action of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoline core may interact with DNA or proteins, leading to the inhibition of key biological processes. The cyano and ethoxy groups may also play a role in modulating the compound’s activity and selectivity.
相似化合物的比较
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a quinoline core, known for its ability to inhibit the growth of Plasmodium parasites.
Quinidine: An antiarrhythmic agent that also contains a quinoline core and is used to treat cardiac arrhythmias.
Cinchonine: An alkaloid with a quinoline core, used as a precursor for the synthesis of other quinoline derivatives.
The uniqueness of this compound lies in its specific functional groups and structural features, which may confer distinct biological and chemical properties compared to other quinoline derivatives.
属性
IUPAC Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-3-32-21-7-5-20(6-8-21)29-26(31)18-11-13-30(14-12-18)25-19(16-27)17-28-24-10-9-22(33-4-2)15-23(24)25/h5-10,15,17-18H,3-4,11-14H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACDWQOUIMVDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2790114.png)

![1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol](/img/structure/B2790118.png)



![4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid](/img/structure/B2790125.png)

